4-Chlorobenzyl methyl sulfone
Description
Overview of the Sulfone Functional Group and its Synthetic Significance
The sulfone functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This arrangement results in a tetrahedral geometry around the sulfur atom. The sulfonyl group is relatively inert, making it a stable component in various molecular architectures. wikipedia.org
Sulfones are prized in organic synthesis for several reasons. They can act as "chemical chameleons" due to their ability to modulate chemical reactivity. thieme-connect.com The sulfonyl group is a strong electron-withdrawing group, which can activate adjacent parts of a molecule for certain reactions. thieme-connect.com It can also function as a good leaving group, facilitating its removal after a desired transformation has been achieved. thieme-connect.com Furthermore, the sulfone group can stabilize adjacent carbanions, a property exploited in various carbon-carbon bond-forming reactions. thieme-connect.com
Key reactions involving sulfones include the Ramberg–Bäcklund reaction and the Julia olefination, both of which convert sulfones into alkenes. wikipedia.org The versatility of the sulfone group has led to its incorporation into a wide array of synthetic intermediates and target molecules. thieme-connect.comresearchgate.net
Historical Development of Aryl Alkyl Sulfone Research
The synthesis of sulfones dates back to the 19th century. thieme-connect.com Early methods for preparing aryl alkyl sulfones often involved the oxidation of the corresponding sulfides or sulfoxides. wikipedia.orgthieme-connect.com Another classical approach is the Friedel–Crafts-type sulfonylation of arenes. thieme-connect.comjchemrev.comscispace.com This involves reacting an aromatic compound with a sulfonyl halide or sulfonic acid anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org The alkylation of sulfinate salts has also been a long-standing method for sulfone synthesis. thieme-connect.com
Over the decades, research has focused on developing more efficient and versatile methods for synthesizing aryl alkyl sulfones. This has included the development of new catalysts and reagents to improve reaction yields, substrate scope, and functional group tolerance. thieme-connect.com More recent advancements include metal-catalyzed coupling reactions and C–H functionalization approaches. thieme-connect.com The use of arylazo sulfones as precursors for arylation and sulfonylation reactions has also emerged as a significant area of research. sioc-journal.cn The study of sulfinyl sulfones, known for over a century but synthetically challenging, has also seen a resurgence, with their application as precursors to sulfinyl radicals. researchgate.netnih.gov
Positioning of 4-Chlorobenzyl Methyl Sulfone within the Landscape of Contemporary Organic and Environmental Chemistry
This compound, with the CAS Number 5925-80-4, is an aryl alkyl sulfone that holds a specific place in both organic and environmental chemistry. lgcstandards.comimpurity.comcrmlabstandard.compharmaffiliates.com Its structure features a chlorobenzyl group and a methyl group attached to the sulfonyl core.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| CAS Number | 5925-80-4 | lgcstandards.comimpurity.comcrmlabstandard.compharmaffiliates.com |
| Molecular Formula | C₈H₉ClO₂S | impurity.comcymitquimica.com |
| Molecular Weight | 204.67 g/mol | crmlabstandard.compharmaffiliates.comcymitquimica.com |
| IUPAC Name | 1-chloro-4-[(methylsulfonyl)methyl]benzene | lgcstandards.com |
| Synonyms | 1-Chloro-4-(methanesulfonylmethyl)benzene, p-chlorobenzyl methyl sulfone | impurity.comcymitquimica.com |
In the realm of organic synthesis, derivatives of this compound have been explored. For instance, related structures like 4-chlorobenzyl styryl sulfone and its derivatives have been synthesized and characterized. nih.gov The synthesis of various α,β-unsaturated aryl sulfone analogs demonstrates the utility of the chlorobenzyl sulfone moiety as a building block. nih.gov
From an environmental perspective, this compound is significant as a metabolite of the pesticide benthiocarb. impurity.compharmaffiliates.com The presence of a chlorine atom in its structure places it within the broader class of chlorinated organic compounds. naturvardsverket.se Such compounds are often of environmental interest due to their potential for persistence and accumulation in the environment. naturvardsverket.senih.govdiva-portal.org The study of chlorinated organic pollutants is a major focus of environmental chemistry, examining their distribution, fate, and potential impacts. diva-portal.orgiaea.orgresearchgate.net The detection of methyl sulfone metabolites of chlorinated compounds like DDE and PCBs in wildlife has spurred research into the synthesis and characterization of these types of molecules to serve as reference standards for analytical and toxicological studies. scispace.com
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHSDOLKYATFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974679 | |
| Record name | 1-Chloro-4-[(methanesulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-80-4 | |
| Record name | Sulfone, p-chlorobenzyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-[(methanesulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Chlorobenzyl Methyl Sulfone and Analogues
Functional Group Transformations and Modulations of Reactivity
The reactivity of 4-chlorobenzyl methyl sulfone is centered around the sulfonyl group and the benzylic position. The sulfonyl group is a strong electron-withdrawing group, which acidifies the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a base. This carbanion can then participate in various nucleophilic reactions.
The 4-chloro substituent on the benzene (B151609) ring also influences the reactivity of the aromatic system. While the chlorine atom is deactivating towards electrophilic aromatic substitution, it can be a site for nucleophilic aromatic substitution (SNAr) reactions, particularly when further activated by other electron-withdrawing groups like a nitro group. researchgate.netd-nb.infobeilstein-journals.org The stability of 4-chlorophenyl methyl sulfone is generally considered high under normal conditions, though it is incompatible with strong oxidizing agents. fishersci.com
The benzyl (B1604629) chloride moiety itself is a reactive functional group, susceptible to nucleophilic substitution reactions. However, in the context of the derivatization strategies discussed below, the reactivity is often directed at other parts of the molecule that have been synthetically introduced or modified.
Synthesis of Chemically Modified Derivatives
The structural backbone of this compound and its analogues provides a scaffold for the synthesis of a variety of chemically modified derivatives. These strategies often involve multi-step syntheses to introduce new functional groups and build molecular complexity.
A significant derivatization strategy involves the condensation of benzyl sulfones with aromatic aldehydes to form styryl sulfones. The synthesis of (E)-4-carboxystyryl-4-chlorobenzyl sulfone is a prime example of this transformation.
The general synthesis of (E)-styryl benzylsulfones can be achieved through a Knoevenagel-type condensation. google.com This typically involves the reaction of a benzylsulfonyl acetic acid with an aromatic aldehyde. google.com A more direct approach for compounds like (E)-4-carboxystyryl-4-chlorobenzyl sulfone involves the condensation of 4-chlorobenzylsulfone with 4-carboxybenzaldehyde in the presence of a base. ontosight.ai The resulting product has the characteristic (E) configuration, indicating a specific geometric isomerism at the styryl double bond. ontosight.ai Further reaction with a base such as sodium hydroxide (B78521) can then form the corresponding sodium salt. ontosight.ai
A general procedure for the synthesis of (E)-styryl benzylsulfones involves a two-part process. First, a substituted benzyl chloride is reacted with thioglycollic acid in the presence of sodium hydroxide in methanol. The resulting intermediate is then oxidized, typically with hydrogen peroxide in glacial acetic acid. The obtained benzylsulfonylacetic acid is then refluxed with an appropriate aromatic aldehyde, such as 4-carboxybenzaldehyde, in the presence of a catalyst like benzylamine (B48309) in acetic acid to yield the final (E)-styryl benzylsulfone. googleapis.com
Table 1: Examples of Synthesized (E)-Styryl Sulfone Analogues This table is generated based on data from cited research papers for illustrative purposes.
| Starting Benzyl Sulfone | Starting Aldehyde | Product | Reference |
|---|---|---|---|
| 4-Chlorobenzylsulfonylacetic acid | 4-Carboxybenzaldehyde | (E)-4-Carboxystyryl-4-chlorobenzyl sulfone | googleapis.com |
| 4-Fluorobenzylsulfonylacetic acid | 4-Carboxybenzaldehyde | (E)-4-Carboxystyryl-4-fluorobenzyl sulfone | nih.gov |
| 4-Methylbenzylsulfonylacetic acid | 4-Carboxybenzaldehyde | (E)-4-Carboxystyryl-4-methylbenzyl sulfone | nih.gov |
A key strategy for creating diverse derivatives involves the nitration of halogenated phenyl sulfones, followed by nucleophilic aromatic substitution (SNAr) reactions. The introduction of a nitro group onto the aromatic ring is crucial as it strongly activates the ring towards attack by nucleophiles, facilitating the displacement of the chloro substituent.
Bromodichloromethyl-4-chlorophenyl sulfone can be synthesized from 4-chlorobenzene through a four-step process involving chlorosulfonation, reduction to the sulfinyl salt, transformation to 4-chlorophenyldichloromethyl sulfone, and subsequent bromination. researchgate.net
This sulfone is then nitrated using a mixture of concentrated nitric and sulfuric acids to yield bromodichloromethyl-4-chloro-3-nitrophenylsulfone. researchgate.netnih.gov The presence of the nitro group ortho to the chlorine atom activates it for SNAr reactions. researchgate.net
The nitrated compound readily reacts with a variety of primary and secondary amines (both aliphatic and aromatic) to produce a range of 2-nitroaniline (B44862) derivatives. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695), with a base such as triethylamine (B128534) to neutralize the liberated HCl. researchgate.net Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-bromodichloromethylsulfonyl-2-nitrophenylhydrazine in high yield. researchgate.netphotocrystallography.eu This hydrazine derivative can be further reacted with ketones and aldehydes to form the corresponding phenylhydrazones. researchgate.net
Table 2: Selected Derivatives from Reactions of Bromodichloromethyl-4-chloro-3-nitrophenylsulfone This table is generated based on data from cited research papers for illustrative purposes.
| Nucleophile | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonia | Toluene, K₂CO₃ | 2-Nitroaniline derivative | 88 | researchgate.net |
| Hydrazine hydrate | THF, Et₃N | 2-Nitrophenylhydrazine (B1229437) derivative | 98.5 | researchgate.netphotocrystallography.eu |
| Di-n-butylamine | Toluene, K₂CO₃ | Substituted 2-nitroaniline | 88 | researchgate.net |
The synthesis of chlorodibromomethyl-4-chlorophenyl sulfone starts from chlorobenzene (B131634), which is chlorosulfonated and then reduced to the sodium salt of 4-chlorophenylsulfinic acid. researchgate.net This intermediate can be reacted with bromoform (B151600) to yield dibromomethyl-4-chlorophenylsulfone, which is then chlorinated, or it can be reacted with sodium dichloroacetate (B87207) to give chloromethyl-4-chlorophenylsulfone, which is subsequently brominated to the final product. researchgate.net
Similar to its analogue, chlorodibromomethyl-4-chlorophenyl sulfone undergoes nitration to introduce a nitro group onto the aromatic ring, activating the adjacent chlorine atom for SNAr reactions. researchgate.net The resulting chlorodibromomethyl-4-chloro-3-nitrophenyl sulfone is then reacted with various amines and hydrazine to yield the corresponding 2-nitroaniline and 2-nitrophenylhydrazine derivatives. The hydrazine derivative can be further transformed into hydrazones, semicarbazides, and thiosemicarbazides. researchgate.net
4-Chlorophenyl tribromomethyl sulfone is a versatile precursor for a wide range of derivatives. d-nb.infobeilstein-journals.org Its synthesis can be achieved through several routes, including the oxidative bromination of 2-(4-chlorophenylthio)acetic acid or the bromination of 4-chlorophenyl methyl sulfone. d-nb.infobeilstein-journals.orgnih.gov
The key to its derivatization is the nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. d-nb.infobeilstein-journals.org The resulting 4-chloro-3-nitrophenyl tribromomethyl sulfone is a highly activated substrate for SNAr reactions with various nucleophiles. d-nb.infobeilstein-journals.orgnih.gov
Nitroaniline and Nitrophenylhydrazine Derivatives: Reaction of the nitrated sulfone with ammonia, and various primary and secondary amines, yields a diverse library of 2-nitroaniline derivatives. d-nb.infobeilstein-journals.orgnih.gov Treatment with hydrazine hydrate similarly produces 2-nitro-4-tribromomethylsulfonyl-phenylhydrazine, which can be further converted to a series of phenylhydrazones by reacting with different aldehydes and ketones. d-nb.infobeilstein-journals.orgresearchgate.net
Diphenyl Ether Derivatives: The activated chlorine atom can also be displaced by phenolate (B1203915) nucleophiles. Reactions with various substituted phenols in the presence of a base lead to the formation of diphenyl ether derivatives. d-nb.infobeilstein-journals.org
Benzimidazole (B57391) Derivatives: The synthesis of benzimidazole derivatives is a multi-step process. First, the nitro group of a synthesized 2-nitroaniline derivative, such as 4-tribromomethylsulfonyl-2-nitroaniline, is reduced to an amino group to form the corresponding o-phenylenediamine (B120857). d-nb.infobeilstein-journals.orgnih.gov This reduction must be performed carefully, for instance using iron powder and ammonium (B1175870) chloride, as stronger reducing agents can also cleave the bromine atoms from the tribromomethyl group. d-nb.infobeilstein-journals.org The resulting o-phenylenediamine can then undergo cyclization with various reagents like carboxylic acids or aldehydes, often catalyzed by an acid, to form a range of substituted benzimidazoles. d-nb.infobeilstein-journals.orgresearchgate.net
Table 3: Overview of Derivatives from 4-Chloro-3-nitrophenyl Tribromomethyl Sulfone This table is generated based on data from cited research papers for illustrative purposes.
| Nucleophile Class | Resulting Derivative Class | Subsequent Transformations | Reference |
|---|---|---|---|
| Amines/Ammonia | 2-Nitroanilines | Reduction of nitro group | d-nb.infobeilstein-journals.orgnih.gov |
| Hydrazines | 2-Nitrophenylhydrazines | Formation of phenylhydrazones | d-nb.infobeilstein-journals.orgresearchgate.net |
| Phenolates | Diphenyl ethers | - | d-nb.infobeilstein-journals.org |
Synthesis of Sulfonyl-Containing Heterocyclic Compounds
The introduction of a sulfonyl group into heterocyclic compounds is a significant strategy in the development of new chemical entities. This section explores the synthesis of such compounds, focusing on specific examples involving 1,3,4-oxadiazole (B1194373), thiadiazole, and hydrazide derivatives.
Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole and Thiadiazole Moieties
A series of novel sulfone derivatives incorporating 2-aroxymethyl-1,3,4-oxadiazole and thiadiazole moieties have been synthesized with the aim of discovering new compounds with potential applications. mdpi.comnih.gov The general synthetic pathway commences with a phenol (B47542) or a substituted phenol, which undergoes a four-step process to yield the key intermediate, 2-aroxymethyl-1,3,4-oxadiazole-2-thiol. mdpi.com This process involves esterification, hydrazidation, salt formation, and cyclization. mdpi.com
The subsequent step is the thioetherification of the thiol intermediate. This is achieved by reacting the thiol with agents such as dimethyl sulfate (B86663), diethyl sulfate, or benzyl bromide to produce the corresponding thioether derivative. mdpi.com The final step in the synthesis is the oxidation of the thioether to the target sulfonyl oxadiazole or thiadiazole. mdpi.com Potassium permanganate (B83412) is a common oxidizing agent used for this transformation. mdpi.com The structures of the resulting compounds are typically confirmed using various analytical techniques, including elemental analysis, ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com
The structure-activity relationship (SAR) of these compounds suggests that the nature of the sulfonyl group substituent can influence their activity. For instance, it has been observed that 2-(methylsulfonyl)-1,3,4-oxadiazole or 2-(ethylsulfonyl)-1,3,4-oxadiazole derivatives may exhibit different activity profiles compared to their 2-(phenylsulfonyl)-1,3,4-oxadiazole counterparts. sciepub.com
Table 1: Synthesis of 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Sulfone Derivatives
| Step | Reaction | Reagents and Conditions |
| 1 | Esterification, Hydrazidation, Cyclization | Phenol/substituted phenol, leading to 2-aroxymethyl-1,3,4-oxadiazole-2-thiol |
| 2 | Thioetherification | 2-Aroxymethyl-1,3,4-oxadiazole-2-thiol, Dimethyl/diethyl sulfate or benzyl bromide |
| 3 | Oxidation | Thioether derivative, Potassium permanganate |
Hydrazide Derivatives (e.g., 3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide)
The synthesis of hydrazide derivatives, such as 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, provides a versatile platform for the creation of various heterocyclic compounds. derpharmachemica.comderpharmachemica.com The synthesis of this key hydrazide intermediate begins with the reaction of 4-chlorobenzenethiol with methyl acrylate, which yields methyl 3-[(4-chlorophenyl)thio]propanoate. derpharmachemica.comresearchgate.net
This thioether is then oxidized to the corresponding sulfone, methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, using hydrogen peroxide in acetic acid. derpharmachemica.comresearchgate.netjchps.com The subsequent treatment of this sulfone with hydrazine hydrate in ethanol under reflux conditions results in the formation of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide. derpharmachemica.comderpharmachemica.comjchps.com
This hydrazide serves as a crucial building block for synthesizing a variety of derivatives. For instance, it can be reacted with:
Benzoyl chloride in pyridine (B92270) to form N'-benzoyl-3-[(4-chlorophenyl)sulfonyl]propanehydrazide. derpharmachemica.com
Acetonyl acetone and glacial acetic acid to produce 1-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-chlorophenyl)sulfonyl]propan-1-one. derpharmachemica.com
Ethyl acetoacetate to yield 3-((4-chlorophenyl)sulfonyl)-1-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propan-1-one. derpharmachemica.com
Acetylacetone under reflux to give 3-[4-(chlorophenyl)sulfonyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl) propan-1-one. derpharmachemica.com
The structures of these newly synthesized compounds are typically confirmed by IR, ¹H NMR, and mass spectral data. derpharmachemica.comderpharmachemica.comresearchgate.net
Table 2: Synthesis and Derivatization of 3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide
| Starting Material | Reagent(s) | Product | Yield (%) | Melting Point (°C) |
| Methyl 3-[(4-chlorophenyl)thio]propanoate | Hydrogen Peroxide, Acetic Acid | Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate | 87 | 62-65 jchps.com |
| Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate | Hydrazine Hydrate, Ethanol | 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | 71 | 204-206 derpharmachemica.com |
| 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | Benzoyl Chloride, Pyridine | N'-Benzoyl-3-[(4-chlorophenyl)sulfonyl]propanehydrazide | 71 | 204-206 derpharmachemica.com |
| 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | Acetonyl Acetone, Acetic Acid | 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(4-chlorophenyl)sulfonyl]propan-1-one | 66 | 128-131 derpharmachemica.com |
| 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | Ethyl Acetoacetate | 3-((4-Chlorophenyl)sulfonyl)-1-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propan-1-one | - | - |
| 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | Acetylacetone | 3-[4-(Chlorophenyl)sulfonyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl) propan-1-one | 56 | 60-63 derpharmachemica.com |
Palladium-Catalyzed Coupling Reactions in Sulfone Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of a wide array of sulfone derivatives. bohrium.comorganic-chemistry.orgrsc.org These methods offer efficient and versatile routes to unsymmetrical diaryl sulfones, aryl vinyl sulfones, and alkyl sulfones. organic-chemistry.org
One notable methodology involves the palladium-catalyzed coupling of sulfinic acid salts with various aryl and vinyl halides or triflates. organic-chemistry.org The success of this reaction is often dependent on the choice of ligand, with rigid bidentate ligands like Xantphos being crucial for achieving good yields. organic-chemistry.org The reaction is also strongly influenced by the presence of additives such as n-butylammonium chloride (nBu₄NCl). organic-chemistry.org
Another approach is the palladium-catalyzed reaction of aryl boronic acids with arylsulfonyl chlorides, which provides a simple and efficient method for the synthesis of unsymmetrical diaryl sulfones. organic-chemistry.org Furthermore, a three-component convergent synthesis has been developed that utilizes an aryl lithium species, an aryl, heteroaryl, or alkenyl (pseudo)halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). nih.gov This method allows for the straightforward production of diverse sulfones. nih.gov The use of an electron-poor XantPhos-type ligand has been shown to significantly improve yields in this reaction compared to XantPhos itself. nih.gov
More recent advancements include the palladium-catalyzed sulfonylative coupling of benzyl or allyl carbonates with arylsulfonyl hydrazides. bohrium.com This method is advantageous as it uses readily available and stable starting materials and proceeds under mild, base-free conditions to afford benzyl and allyl sulfones in good to excellent yields. bohrium.com Additionally, palladium-catalyzed methylsulfonylation of alkyl halides with dimethyl sulfite (B76179) has been developed for the efficient synthesis of methyl sulfone derivatives. organic-chemistry.org
A plausible mechanistic pathway for some of these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to yield the sulfone product and regenerate the Pd(0) catalyst. rsc.org
Table 3: Overview of Palladium-Catalyzed Sulfone Synthesis Reactions
| Reaction Type | Coupling Partners | Catalyst/Ligand System | Key Features |
| Sulfinylation of Aryl/Vinyl Halides | Sulfinic acid salts, Aryl/Vinyl halides or triflates | Palladium catalyst, Xantphos | Strongly influenced by nBu₄NCl additive organic-chemistry.org |
| Coupling of Aryl Boronic Acids | Aryl boronic acids, Arylsulfonyl chlorides | Palladium catalyst | Simple and efficient for unsymmetrical diaryl sulfones organic-chemistry.org |
| Three-Component Coupling | Aryl lithium species, Aryl/heteroaryl/alkenyl (pseudo)halides, DABSO | Palladium catalyst, Electron-poor XantPhos-type ligand | Convergent synthesis using a sulfur dioxide surrogate nih.gov |
| Sulfonylative Coupling | Benzyl/allyl carbonates, Arylsulfonyl hydrazides | Pd(dppf)Cl₂ | Base-free, mild conditions bohrium.com |
| Methylsulfonylation | Alkyl halides, Dimethyl sulfite | Palladium catalyst | Efficient synthesis of methyl sulfones organic-chemistry.org |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and ATR-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of 4-Chlorobenzyl methyl sulfone is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these are the strong stretching vibrations of the sulfone (SO₂) group. upi.edu
Sulfone (SO₂) Group: Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). derpharmachemica.commdpi.com
Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce several bands in the 1600–1450 cm⁻¹ region.
Aliphatic Groups: C-H stretching vibrations for the benzylic (CH₂) and methyl (CH₃) groups are expected in the 3000–2850 cm⁻¹ range. libretexts.org
C-Cl Bond: The stretching vibration for the C-Cl bond typically appears in the fingerprint region, usually between 850-550 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Sulfone (O=S=O) | Asymmetric Stretch | 1350 - 1300 |
| Sulfone (O=S=O) | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aliphatic C-H (CH₂/CH₃) | Stretch | 3000 - 2850 |
| C-Cl | Stretch | 850 - 550 |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that simplifies the analysis of solid and liquid samples. nih.gov The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide). The infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. sigmaaldrich.com An evanescent wave penetrates a few micrometers into the sample at each reflection point, and the absorption of this wave by the sample is measured. sigmaaldrich.com
For the analysis of this compound, which is a solid at room temperature, ATR-IR offers significant advantages over traditional transmission methods. It requires minimal to no sample preparation, eliminating the need to press KBr pellets or make mulls. beilstein-journals.org The resulting spectrum is comparable to a standard FT-IR transmission spectrum and provides the same valuable information about the compound's functional groups, as detailed in the FT-IR section. The technique is particularly useful for obtaining high-quality spectra of solid powders and for studying surface properties. nih.govbeilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar small organic molecules. mdpi.com In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the generation of intact molecular ions with minimal fragmentation. rsc.org For this compound, with a molecular weight of 204.67 g/mol , ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 205.
The fragmentation of aromatic sulfones in ESI-MS often involves the cleavage of the C-S bonds and can include rearrangements. researchgate.netresearchgate.netnih.gov A characteristic fragmentation pathway for some protonated arylsulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da. nih.gov This fragmentation provides valuable structural information. The high sensitivity of ESI-MS makes it a valuable tool for the detection and molecular weight confirmation of this compound, even in complex mixtures. acs.orgunl.edu
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio. csic.eshilarispublisher.com This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₉ClO₂S), the calculated exact mass is 204.0012.
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies of less than 5 ppm, which is essential for confirming the identity of organic pollutants in environmental and biological samples. sciopen.comnih.govacs.orgnih.gov The high resolving power of HRMS also helps to separate the analyte signal from matrix interferences, enhancing the reliability of the identification. hilarispublisher.com
Table 2: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₉ClO₂S |
| Nominal Mass | 204 |
| Exact Mass (Monoisotopic) | 204.0012 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. scispace.comnih.gov It is a cornerstone of environmental monitoring for pollutants like pesticides, including those with sulfone functional groups. nih.govsigmaaldrich.comgcms.czthermofisher.com
In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. nih.govacs.org Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak and a series of fragment ions that constitute a unique fingerprint for the compound, allowing for its positive identification. sigmaaldrich.com GC-MS is highly sensitive and selective, making it suitable for detecting trace levels of contaminants in various matrices, such as soil, water, and food. nist.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound in environmental samples. nih.govwaters.com
X-ray Crystallography
In a study by Adamovich et al. (2017), the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated. researchgate.net The compound crystallizes in the P-1 space group. researchgate.net The analysis revealed that the sulfur atom's coordination polyhedron is a slightly distorted tetrahedron, with two vertices occupied by oxygen atoms and the other two by the carbon atoms of the methyl and 4-chlorophenyl groups. researchgate.net The crystal structure consists of dimers formed by weak intermolecular Cl···Cl contacts. researchgate.net These dimers are organized into a "staircase" molecular packing, forming endless ribbons of paired associates. researchgate.net This detailed structural information is crucial for understanding the intermolecular interactions and solid-state properties of this class of compounds. nih.goviucr.org
Table 3: Crystallographic Data for Methyl-(4-chlorophenyl)sulfone
| Parameter | Value | Reference |
| Chemical Formula | C₇H₇ClO₂S | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 5.429(1) | researchgate.net |
| b (Å) | 6.995(1) | researchgate.net |
| c (Å) | 10.952(2) | researchgate.net |
| α (°) | 95.27(1) | researchgate.net |
| β (°) | 94.31(1) | researchgate.net |
| γ (°) | 90.64(1) | researchgate.net |
| Volume (ų) | 412.9(1) | researchgate.net |
| Z | 2 | researchgate.net |
| CCDC Number | 904358 | researchgate.net |
Other Spectroscopic and Analytical Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the chlorophenyl group. The sulfone group itself does not typically exhibit strong absorption in the standard UV-Vis range of 200-800 nm. nih.gov The presence of the aromatic ring gives rise to characteristic absorption bands, generally below 300 nm, corresponding to π→π* electronic transitions. researchgate.net
The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent used. researchgate.net While specific UV-Vis data for this compound is not widely published, analogous aromatic sulfones and chlorinated aromatic compounds show absorption in the UV region. nih.govkobe-u.ac.jp For analytical purposes, such as quantification by HPLC, a wavelength corresponding to one of the absorption maxima of the chlorophenyl moiety would be selected for detection. sielc.com It is important to note that the choice of mobile phase in techniques like HPLC is critical, as some solvents can block UV light at lower wavelengths. sielc.com
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, chlorine) within a pure sample of this compound. This method provides experimental verification of the compound's empirical and molecular formula, C₈H₉ClO₂S, serving as a crucial check for purity and identity. researchgate.net The experimentally determined percentages are compared against the theoretically calculated values derived from the molecular formula and atomic weights of the constituent elements. A close agreement between the experimental and theoretical values confirms the elemental composition of the synthesized compound. researchgate.netfarmaciajournal.com For organosulfur and organochlorine compounds, specific combustion methods followed by techniques like ion chromatography or inductively coupled plasma (ICP) emission spectrometry may be used for accurate determination of sulfur and chlorine content. rsc.orgnih.gov
Table 2: Theoretical Elemental Composition of this compound (C₈H₉ClO₂S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 46.93 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.43 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.32 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.63 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.67 |
| Total | 204.671 | 100.00 |
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of this compound. capotchem.comchemsrc.com Reversed-phase HPLC is the most common mode used for this type of compound.
In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is usually achieved with a UV detector set to a wavelength where the chlorophenyl chromophore absorbs strongly. researchgate.netakjournals.com The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration. Purity is assessed by the presence of a single, sharp peak, with the area percentage of this peak relative to the total area of all peaks indicating the purity level. capotchem.com The method can be validated for linearity, precision, and accuracy to ensure reliable quantitative results. researchgate.netmdpi.com
Table 3: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Value / Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. researchgate.netmdpi.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at ~220-230 nm | Monitors the eluent for the analyte based on UV absorbance. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
| Column Temperature | 25-40 °C | Affects retention time and peak shape. researchgate.net |
For the analysis of trace quantities of this compound, Gas Chromatography (GC) coupled with highly sensitive and selective detectors is the method of choice.
Gas Chromatography with Electron Capture Detection (GC-ECD): The Electron Capture Detector is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. nemi.govanalysis.rs As this compound is a chlorinated compound, GC-ECD provides excellent sensitivity for detecting it at trace levels (parts-per-billion or lower) in various matrices. nih.govdiva-portal.org The ECD works by measuring a decrease in a constant current caused by the capture of electrons by the electronegative chlorine atom in the analyte as it passes through the detector. oup.com This high selectivity minimizes interference from non-halogenated background components. nih.gov
Gas Chromatography with Atomic Emission Detection (GC-AED): The Atomic Emission Detector is a powerful element-selective detector. acs.org As analytes elute from the GC column, they are passed through a high-energy helium plasma that atomizes them and excites the atoms, causing them to emit light at characteristic wavelengths. nih.govacs.org The AED can be set to monitor the specific emission lines for sulfur (e.g., 181 nm) and chlorine (e.g., 479 nm) simultaneously or in separate runs. nih.govoup.com This provides unambiguous confirmation of the presence of these elements in the chromatographic peak corresponding to this compound and allows for the determination of empirical formulas. nih.govacs.org It is particularly useful for screening complex samples for organosulfur and organochlorine compounds. nih.govtaylorfrancis.com
Table 4: Comparison of GC Detectors for Trace Analysis of this compound
| Detector | Principle | Target Atom(s) | Key Advantage |
| Electron Capture Detector (ECD) | Measures decrease in current from electron capture by electronegative atoms. oup.com | Chlorine | Extremely high sensitivity for halogenated compounds; robust and widely used for pesticide analysis. nemi.govnelac-institute.org |
| Atomic Emission Detector (AED) | Detects atomic emission lines from elements in a helium plasma. acs.org | Sulfur, Chlorine | Highly selective for specific elements; allows for simultaneous multi-element detection and empirical formula determination. nih.govnih.gov |
Computational and Theoretical Studies of 4 Chlorobenzyl Methyl Sulfone and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intrinsic properties of sulfone compounds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. github.ionsf.gov For sulfone derivatives, DFT calculations, often using functionals like B3LYP, help in predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding their structural behavior. science.gov The optimized geometry is a prerequisite for accurately calculating other molecular properties. nsf.gov
The accuracy of DFT calculations can be influenced by the choice of the functional and basis set. For complex molecules, including those with metal coordination or in different charge states, automated frameworks have been developed to ensure robust and accurate DFT calculations. github.io
Table 1: Representative DFT Functionals and Basis Sets Used in Sulfone Studies
| Functional | Basis Set | Application |
| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.net |
| B3LYP | 6-31G(d) | HOMO, LUMO energy calculations. researchgate.net |
| PBE0 | def2-TZVP | Geometry optimization of metal-containing complexes. nsf.gov |
| M06-2X | 6-31G** | Adsorption behavior studies. researchgate.net |
| B97D3 | def2TZVP/6-311+g(d,p) | Structural, vibrational, and electronic properties of substituted systems. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. rsc.orgq-chem.com This method is particularly valuable for predicting and interpreting UV-Vis absorption spectra by calculating vertical excitation energies. unimore.it For sulfone-containing molecules and other compounds, TD-DFT can simulate electronic spectra, helping to assign experimental absorption bands to specific electronic transitions. ias.ac.indoi.org
The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. unimore.it Different functionals may be employed to achieve good agreement with experimental photophysical properties. researchgate.net For example, studies on sulfonate esters have used TD-DFT to assign electronic absorption bands observed experimentally. ias.ac.in Similarly, research on other complex molecules has shown that TD-DFT can satisfactorily predict UV-vis absorption spectra, with errors between theoretical and experimental data being relatively small. mdpi.com
TD-DFT calculations can also provide insights into the nature of excited states, such as identifying charge-transfer characteristics. q-chem.com This information is crucial for understanding the photophysical and photochemical behavior of molecules. rsc.org The method can also be combined with continuum solvent models to account for environmental effects on excited-state properties. q-chem.com
Table 2: Application of TD-DFT in Spectroscopic Studies of Sulfone Analogues and Other Compounds
| Compound Type | TD-DFT Application | Key Findings |
| Sulfonate esters | Assignment of electronic absorption bands. ias.ac.in | Correlated well with experimental UV-Vis spectra. ias.ac.in |
| Substituted quinoxalines | Prediction of optical absorption and fluorescence emission. researchgate.net | Good agreement between experimental and theoretical photophysical properties. researchgate.net |
| Hypoglycemic sulfonamide | Study of charge-transfer complexes. doi.org | Good agreement between theoretical and experimental UV-visible data. doi.org |
| Natural Compounds | Prediction of UV-Vis absorption spectra. mdpi.com | Satisfactory correspondence with experimental data. mdpi.com |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for studying the interactions of small molecules like 4-chlorobenzyl methyl sulfone with biological systems and for analyzing their intrinsic electronic properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used to investigate the binding of small molecules, such as sulfone derivatives, to the active sites of biological macromolecules like enzymes and receptors. nih.govtandfonline.com For example, molecular docking studies have been performed on diaryl sulfone compounds to investigate their putative binding modes at the catalytic pocket of dihydropteroate (B1496061) synthase (DHPS). researchgate.net
In studies of sulfone analogues, molecular docking has revealed that these compounds can bind efficiently to the ATPase domain of human topoisomerase II alpha (TopoIIα), a crucial enzyme in DNA replication. nih.govtandfonline.comtandfonline.com Some sulfone analogues have even shown higher binding affinities than known inhibitors. nih.govtandfonline.com Similarly, arylazo sulfones have been studied for their interaction with DNA, with molecular docking calculations helping to identify polar contacts and calculate the energy of their DNA binding. mdpi.com The sulfonyl moiety, in particular, has been implicated in forming polar contacts. mdpi.com The results from molecular docking can provide crucial insights for the design of new, more potent inhibitors. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.netmalayajournal.orgscience.gov A smaller gap generally implies higher reactivity. researchgate.net
FMO analysis is frequently performed using data from DFT calculations. researchgate.net For sulfone analogues and other compounds, FMO analysis helps in understanding charge transfer within the molecule. malayajournal.org For instance, in a study of sulfone analogues, the frontier orbital energies and energy bandgaps were computed to understand their electronic and structural properties. nih.govresearchgate.net In another example involving a 2-(4-chlorophenyl)-substituted imidazole (B134444) derivative, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org The localization of HOMO and LUMO on different parts of the molecule provides insights into charge density distribution and potential sites for electrophilic and nucleophilic attack. researchgate.netmalayajournal.org
Table 3: Representative HOMO-LUMO Gaps from FMO Analysis
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| Zinc(II) phthalocyanine (B1677752) (unsubstituted) | Data not provided | Data not provided | Data not provided | researchgate.net |
| 4-((furan-2-ylmethyl)sulfonyl)-substituted Zinc(II) phthalocyanine | Data not provided | Data not provided | Lower than unsubstituted | researchgate.net |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intermolecular bonding within a molecular system. nih.govresearchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. mdpi.com The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the interaction. researchgate.nettaylorandfrancis.com
NBO analysis has been applied to various sulfone-containing systems to understand charge transfer and intermolecular interactions. nih.govresearchgate.net For example, in the study of sulfone analogues, NBO analysis was used to calculate the delocalization of charge density between bonding or lone pair orbitals and antibonding orbitals. nih.govresearchgate.net In another study on the interaction between pyrylium (B1242799) analogues and anions, NBO analysis revealed that the interaction is primarily based on charge donation from the lone pairs of the anion to the vacant π* orbitals of the chalcogen-carbon bonds. mdpi.com This method can also identify and quantify the strength of hydrogen bonds. nih.gov However, it is important to note that the interpretation of NBO results, particularly concerning the magnitude of charge-transfer energies in intermolecular interactions, has been a subject of discussion in the scientific community. cam.ac.ukresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular electrostatic potential (MEP) mapping is a crucial computational tool used to predict the chemical reactivity of a molecule. It illustrates the three-dimensional charge distribution, providing insights into a molecule's reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color-coded scheme to represent different electrostatic potential values. Regions with a negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack.
In sulfone-containing compounds, MEP analysis consistently reveals specific patterns of charge distribution. For instance, in aryl sulfonyl derivatives, the regions of negative electrostatic potential are predominantly localized over the sulfonyl group's oxygen atoms, indicating these are prime sites for electrophilic interactions. jddtonline.infomdpi.com The hydrogen atoms, particularly those attached to adjacent groups, generally exhibit a positive potential, marking them as sites for nucleophilic interactions. jddtonline.infomdpi.com
For molecules analogous to this compound, such as other aryl sulfones and sulfonamides, MEP studies have been instrumental in understanding their intermolecular interactions. imist.mamdpi.com The analysis helps to identify where a ligand is likely to bind to an enzyme or receptor. mdpi.com In a study on N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide, the MEP diagram clearly showed negative charges concentrated above the oxygen atoms of the SO2 group, identifying them as key interaction sites. imist.ma Similarly, for vemurafenib, a sulfonamide-containing drug, the oxygen atoms of the sulfone group show the highest negative potential (red regions), making them susceptible to electrophilic attacks. mdpi.com The hydrogen atoms of the sulfonamide group, showing intense blue regions, have the highest positive potential and are thus responsible for nucleophilic attacks. mdpi.com
Prediction of Material Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronic devices, including optical data storage and signal processing. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a material's NLO response. researchgate.netscience.gov
Sulfonyl-containing compounds have been a focus of NLO research due to their unique electronic density distribution. researchgate.net The presence of both electron-donating and electron-accepting groups within a molecule can enhance its NLO properties. The sulfonyl group (–SO2–) often acts as an electron-accepting group, and when combined with suitable electron-donating groups, can lead to materials with significant hyperpolarizability.
The relationship between molecular structure and NLO properties is a key area of investigation. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is often used in conjunction with NLO calculations. A smaller HOMO-LUMO energy gap generally correlates with a higher hyperpolarizability. researchgate.netnih.gov An inverse relationship has been observed between the first hyperpolarizability and the HOMO-LUMO energy gap in azo sulfonamide derivatives. nih.gov
The following table presents calculated NLO properties for some representative sulfonyl-containing compounds from the literature.
| Compound/Derivative Class | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Computational Method |
| Azo Sulfonamide Derivative 1 | - | - | up to 2503 a.u. | DFT/B3LYP/6-311+G** |
| Azo Sulfonamide Derivative 2 | - | - | - | - |
| Sulfonamide Derivative 3 | - | - | 85.9094 × 10⁻³⁰ | DFT/B3LYP/6-311++G(d,p) |
Note: Direct comparative values for all properties across different studies are often not available due to variations in computational methods and reported units. "a.u." refers to atomic units.
These studies collectively suggest that the sulfonyl functional group is a promising component for the design of new NLO materials. acs.org
In Silico ADME Prediction Studies (for related sulfone-based drug candidates)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. rsc.orgnih.gov These computational models help to identify drug candidates with favorable pharmacokinetic profiles early in the development process, reducing the risk of late-stage failures. rsc.orgresearchgate.net For sulfone-based compounds, which are present in numerous therapeutic agents, in silico ADME studies provide valuable guidance for optimizing their drug-like properties. mdpi.comsbmu.ac.ir
ADME predictions typically involve calculating various physicochemical properties and using them to model pharmacokinetic behavior. Key parameters include lipophilicity (logP), aqueous solubility, human intestinal absorption, plasma protein binding, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. rsc.orgmdpi.commdpi.com
Studies on various sulfone and sulfonamide derivatives have demonstrated the utility of these predictive models. For instance, in a study of novel benzimidazole (B57391) derivatives containing a 4-(methylsulfonyl)phenyl group, in silico ADME predictions were used to assess their drug-likeness. rsc.org The results showed that the compounds generally had favorable profiles, although some were predicted to inhibit key metabolic enzymes like CYP2C9 and CYP3A4. rsc.org Another study on vinyl sulfone derivatives identified compounds with acceptable molecular weight, hydrogen bond donor/acceptor counts, and lipophilicity, consistent with established drug-likeness rules. nih.gov
The table below summarizes predicted ADME properties for a selection of related sulfone-based drug candidates from various research studies.
| Compound Class/Derivative | LogP (Lipophilicity) | Aqueous Solubility | Human Intestinal Absorption (%) | BBB Permeability | CYP Inhibition |
| Phenyl Sulfone Derivatives | 5.21 | Low (Level 1) | High (Level 0) | - | Probable CYP2D6 inhibitor |
| Aryl Sulfone Derivatives | - | - | - | Good | - |
| 2-Aminothiazol-4(5H)-one Derivatives | < 5 (for most) | - | 90.77 - 95.75 | - | Some inhibit CYP2C19, CYP2D6 |
| Benzimidazole Sulfonylphenyl Derivatives | - | - | - | Good (for some) | Inhibits CYP2C9, CYP3A4 |
| Vinyl Sulfone Derivatives | < 5 | - | - | - | - |
Note: This table is a compilation of data from multiple sources rsc.orgmdpi.comsbmu.ac.irmdpi.comnih.gov and represents a general overview. Specific values can vary greatly depending on the individual compound structure and the prediction software used.
These in silico studies indicate that while sulfone-based scaffolds can be incorporated into molecules with good absorption and distribution characteristics, potential interactions with CYP enzymes are a factor that often requires careful consideration and optimization during the drug design process. rsc.orgmdpi.commdpi.com
Advanced Applications and Research Directions
Role in Synthetic Organic Chemistry and Intermediacy
4-Chlorobenzyl methyl sulfone and related sulfone compounds are recognized for their utility as versatile building blocks in organic chemistry. chemimpex.com The sulfone group is stable and soluble in organic solvents, making it a valuable functional group in various synthetic transformations. chemimpex.com Sulfones can act as "chemical chameleons," capable of behaving as either nucleophiles or electrophiles depending on the reaction conditions. thieme.de This dual reactivity allows them to be considered 1,1-dipole synthons, which are valuable constructs in multistep synthesis. thieme.de
The reactivity of the sulfone group can be leveraged to create new molecules. chemimpex.com For instance, the related compound, allyl 4-chlorophenyl sulfone, has been identified as a versatile 1,1-synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution, demonstrating the synthetic potential of the 4-chlorophenyl sulfone moiety. thieme.de The 4-chlorophenylsulfonyl group has been shown to be an effective leaving group, facilitating reactions such as allylic substitution. thieme.de The synthesis of 4-chlorophenyl tribromomethyl sulfone has been achieved from 4-chlorophenyl methyl sulfone through bromination, showcasing its role as a precursor to more complex molecules with potential pesticidal activity. beilstein-journals.org
The structural features of this compound make it a significant intermediate in the creation of new pharmaceutical and agrochemical products. chemimpex.com Its stability and reactivity are often exploited by researchers in the development of novel compounds. chemimpex.com
In the pharmaceutical sector, it serves as a key intermediate for synthesizing various drug candidates. chemimpex.com The broader class of sulfones has been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai Specifically, this compound is noted for its use in developing pharmaceuticals aimed at treating inflammatory diseases. chemimpex.com For example, (E)-4-carboxystyrl-4-chlorobenzyl sulfone has been synthesized and investigated for its pharmaceutical applications. google.com
In the field of agriculture, this compound is used in the formulation of agrochemicals. chemimpex.com It is a component in the synthesis of pesticides and herbicides designed to enhance crop protection. chemimpex.com The development of novel sulfone derivatives containing moieties like 1,3,4-oxadiazole (B1194373) for antifungal applications highlights the importance of sulfone intermediates in creating new agrochemicals. mdpi.commdpi.com
Environmental Research and Biotransformation Pathways
This compound is recognized as a transformation product, or metabolite, of the thiocarbamate herbicide Thiobencarb (S-((4-chlorophenyl)methyl)diethylcarbamothioate). epa.govnih.govimpurity.com Following the application of Thiobencarb in agricultural settings, it undergoes biotransformation in the environment, leading to the formation of several metabolites. psu.educa.gov
Studies on the environmental fate of Thiobencarb have identified this compound as a key metabolite in soil and water. psu.edu In studies of aerobic soil metabolism, this compound was a major metabolite, reaching a maximum concentration of five percent of the applied dose before it also degraded over time. psu.edu Similarly, laboratory studies with rats have shown that Thiobencarb is metabolized in the body, with this compound being one of the detected minor metabolites excreted in urine, accounting for less than 10% of the administered dose. epa.govca.gov The identification and monitoring of such metabolites are crucial for a complete understanding of a pesticide's environmental impact and persistence. unina.it
Table 1: Thiobencarb Metabolites Identified in Rat Studies
| Metabolite Name | Percentage of Administered Dose in Urine | Reference |
|---|---|---|
| 4-Chlorohippuric acid (glycine conjugate) | 74-81% | epa.govca.gov |
| This compound | <10% | epa.govca.gov |
| 4-Chlorobenzyl methyl sulfoxide (B87167) | <10% | epa.govca.gov |
| Des-ethyl thiobencarb | <10% | epa.govca.gov |
This table is interactive. You can sort and filter the data.
Research into environmental contaminants has revealed the presence and accumulation of various aryl methyl sulfones in wildlife. nih.govoup.comoup.com These persistent, lipophilic compounds, which include metabolites of pollutants like Polychlorinated Biphenyls (PCBs) and DDE, have been identified in the tissues of animals at high trophic levels, such as grey seals (Halichoerus grypus). nih.govoup.com
Studies on grey seals from the Baltic Sea have shown that methylsulfonyl-PCBs (MeSO2-PCBs) and other sulfone-containing compounds are well-known environmental contaminants that accumulate in various tissues. nih.govacs.orgacs.org These sulfone metabolites exhibit specific retention patterns, with significantly higher concentrations found in the liver compared to blubber or lung tissue. nih.govoup.comacs.org This strong liver retention is considered a crucial factor in assessing the exposure of wildlife to these contaminants. nih.govacs.org
Another sulfone, bis(4-chlorophenyl) sulfone (BCPS), has also been identified as an environmental contaminant that biomagnifies, with notable concentrations found in grey seals. diva-portal.orgresearchgate.net While direct studies on the accumulation of this compound in grey seals are less common, the research on structurally related MeSO2-PCBs and BCPS provides a clear precedent for the environmental persistence and bioaccumulation of aryl methyl sulfones in marine mammals. oup.comdiva-portal.org
Table 2: Tissue Distribution of Sulfone Contaminants in Baltic Grey Seals
| Compound Class | Tissue with Highest Concentration | Key Finding | Reference |
|---|---|---|---|
| MeSO2-PCBs | Liver | Significantly higher concentrations in liver than lung and blubber. | nih.govoup.comacs.org |
| 3-MeSO2-DDE | Liver | Significantly higher concentrations in liver than lung and blubber. | nih.govacs.org |
This table is interactive. You can sort and filter the data.
Many environmental contaminants, including certain methylsulfonyl-PCB (MeSO2-PCB) metabolites, are chiral, meaning they exist as non-superimposable mirror images called enantiomers (or atropisomers for hindered biphenyls). nih.govacs.orgnih.gov Research has shown that the biological systems of wildlife can process these enantiomers differently, a phenomenon known as enantioselectivity. nih.govresearchgate.netvscht.cz
Studies on grey seals and other marine mammals have demonstrated a high degree of enantiomeric specificity in the accumulation of chiral MeSO2-PCBs. nih.govacs.orguliege.be In tissues from grey seals, a remarkably high abundance (often >94%) of one specific atropisomer for each chiral MeSO2-PCB pair was observed. nih.govacs.orgacs.org This pronounced enantiomeric enrichment suggests that either the formation of the metabolites from the parent PCBs is highly selective, or one atropisomer is preferentially retained in the body while the other is more readily metabolized and excreted. nih.govuliege.be
For instance, in all tissues of grey seals analyzed, the first eluting atropisomer (A1) was dominant for para-substituted MeSO2-PCBs, whereas the second eluting atropisomer (A2) was dominant for meta-substituted congeners. nih.govacs.orgacs.org This enantioselective metabolism and retention are critical factors in understanding the toxicology and fate of these pollutants, as different enantiomers can have different biological activities. nih.govvscht.cz These findings underscore the importance of stereochemistry in environmental science and toxicology. nih.gov
Table 3: List of Chemical Compounds
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| This compound | 1-chloro-4-(methylsulfonylmethyl)benzene | C₈H₉ClO₂S |
| Thiobencarb | Benthiocarb; S-((4-chlorophenyl)methyl)diethylcarbamothioate | C₁₂H₁₆ClNOS |
| Polychlorinated Biphenyls | PCBs | C₁₂H₁₀-ₓClₓ |
| Bis(4-chlorophenyl) sulfone | BCPS | C₁₂H₈Cl₂O₂S |
| Dichlorodiphenyldichloroethylene | DDE | C₁₄H₈Cl₄ |
| Methylsulfonyl-PCBs | MeSO₂-PCBs | Not Applicable |
| 4-Chlorohippuric acid | N-(4-Chlorobenzoyl)glycine | C₉H₈ClNO₃ |
| 4-Chlorobenzyl methyl sulfoxide | C₈H₉ClOS | |
| Des-ethyl thiobencarb | C₁₀H₁₂ClNOS | |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | |
| Allyl 4-chlorophenyl sulfone | C₉H₉ClO₂S | |
| (E)-4-carboxystyrl-4-chlorobenzyl sulfone | C₁₆H₁₃ClO₄S |
Mechanistic Studies in Biological Systems
The biological activity of aryl alkyl sulfones is a prominent area of investigation, with studies delving into their specific interactions with cellular and molecular targets.
Derivatives of methyl sulfone that incorporate a 1,3,4-oxadiazole or thiadiazole moiety have demonstrated notable antifungal properties against various plant pathogens, including Gibberella zeae (G. zeae). internationalscholarsjournals.comnih.govacs.org G. zeae is a destructive pathogen affecting wheat and other small grains. internationalscholarsjournals.com Research into the mechanism of action of these sulfone compounds reveals a multi-faceted attack on the fungal cells.
One key study investigated the effects of two potent sulfone derivatives, xa202 (2-(methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole) and xt208, on G. zeae. internationalscholarsjournals.com The findings indicated that these compounds disrupt fundamental cellular processes:
Cell Membrane Permeability: Treatment with the sulfone derivatives led to an increase in the permeability of the fungal cell membranes. internationalscholarsjournals.com This was evidenced by a rise in the electrical conductivity of the mycelial solution, suggesting leakage of intracellular components. internationalscholarsjournals.com
Ion Concentration: A corresponding increase in the concentration of calcium ions (Ca2+) in the mycelial solution was observed, further pointing to compromised membrane integrity. internationalscholarsjournals.com
Ergosterol (B1671047) Biosynthesis Inhibition: The compounds were found to be potent inhibitors of ergosterol biosynthesis. internationalscholarsjournals.com Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and its disruption severely impacts fungal growth and viability. The inhibitory rates for xa202 and xt208 against ergosterol biosynthesis were 32.04% and 55.34%, respectively, surpassing the efficacy of some commercial fungicides under the same conditions. internationalscholarsjournals.com
Chitinase Activity: The activity of chitinase, an enzyme involved in cell wall degradation and remodeling, was also affected, showing an initial slight decline followed by a rapid increase after 24 hours of treatment. internationalscholarsjournals.com
These findings suggest that the antifungal action of these sulfone derivatives against G. zeae is not based on a single target but involves the simultaneous disruption of cell membrane integrity and key metabolic pathways like ergosterol synthesis. internationalscholarsjournals.com
| Compound | Target Pathogen | Observed Mechanism of Action | EC₅₀ Value (μg/mL) |
|---|---|---|---|
| xa202 (2-(methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole) | Gibberella zeae | Increased cell membrane permeability, Increased Ca2+ concentration, Inhibition of ergosterol biosynthesis (32.04%) | 3.49 |
| xt208 (2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole) | Gibberella zeae | Increased cell membrane permeability, Increased Ca2+ concentration, Inhibition of ergosterol biosynthesis (55.34%) | 3.73 |
Styryl sulfones, a class of compounds within the broader aryl alkyl sulfone family, have been identified as modulators of critical cellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. google.comnih.gov The MAPK pathway is a major system through which cells convert extracellular signals into intracellular responses, governing processes like cell proliferation, differentiation, and apoptosis. google.com
Research has shown that certain styryl sulfone derivatives can influence the MAPK pathway in several ways:
Inhibition of ERK-2 Activity: In studies on tumor cells, styryl sulfones were found to diminish the biochemical activity of Extracellular-Signal-Regulated Kinase 2 (ERK-2), a key component of the MAPK cascade. google.com While the total intracellular levels of the ERK-2 protein remained similar, its ability to phosphorylate substrates was significantly reduced in drug-treated cells, suggesting a direct or indirect blockade of its phosphorylating capacity. google.com
Activation of the JNK Pathway: Conversely, these compounds were observed to enhance the activity of c-Jun N-terminal kinase (JNK), another crucial MAPK. google.com This activation of the JNK pathway may trigger genes responsible for inhibiting cell growth and inducing apoptosis, or programmed cell death. google.com
Neuroprotective Effects: In the context of neurodegenerative disease models, novel styryl sulfone compounds have demonstrated neuroprotective effects by inhibiting neuroinflammatory responses and oxidative stress. nih.govnih.govdntb.gov.uaresearchgate.net Mechanistic studies revealed that these compounds could significantly inhibit the activation of p38 MAPK, which in turn suppresses neuroinflammation-related pathways. nih.govnih.govdntb.gov.uaresearchgate.net
The ability of styryl sulfones to selectively modulate different branches of the MAPK pathway underscores their potential as sophisticated therapeutic agents. google.com The specific effects are often dictated by the nature and position of functional groups on the styryl sulfone structure. google.com
Emerging Applications in Materials Science
Beyond their biological activities, sulfone-containing compounds are valuable precursors in the synthesis of high-performance polymers and advanced materials.
Bis(4-chlorophenyl) sulfone, also known as 4,4′-Dichlorodiphenyl sulfone (DCDPS), is a key monomer used in the production of thermostable polymers. thermofisher.comfishersci.cafishersci.atwikipedia.org These materials are prized for their rigidity, high-temperature resistance, and durability. thermofisher.comfishersci.cawikipedia.org
DCDPS serves as a fundamental building block for polymers such as:
Polyethersulfone (PES): This high-performance thermoplastic is synthesized through the polymerization of Bis(4-chlorophenyl) sulfone with bisphenols, such as bisphenol-S. thermofisher.comfishersci.cafishersci.at
Udel® Polysulfone: This polymer is created by the reaction of DCDPS with bisphenol-A. thermofisher.comfishersci.cafishersci.atwikipedia.org
The synthesis involves a condensation reaction where the chlorine atoms on DCDPS are susceptible to substitution, allowing for the formation of long polymer chains. wikipedia.org The resulting polymers find widespread application in demanding environments, including plumbing pipes, automotive fuses, and printer cartridges. fishersci.cafishersci.at The presence of the sulfone group in the polymer backbone imparts excellent thermal and chemical stability.
| Precursor Compound | Resulting Polymer | Co-monomer | Key Properties of Polymer |
|---|---|---|---|
| Bis(4-chlorophenyl) sulfone (DCDPS) | Polyethersulfone (PES) | Bisphenol-S | Rigid, Temperature-resistant |
| Bis(4-chlorophenyl) sulfone (DCDPS) | Udel® (Polysulfone) | Bisphenol-A | Rigid, Temperature-resistant |
Future Research Perspectives and Challenges in Aryl Alkyl Sulfone Chemistry
The field of aryl alkyl sulfone chemistry is dynamic, with ongoing research focused on overcoming existing challenges and unlocking new applications. Future perspectives are centered on enhancing synthetic efficiency, expanding the scope of their chemical transformations, and discovering novel functionalities.
A primary focus is the development of more efficient and environmentally benign synthetic methods. mdpi.com Researchers are exploring novel catalytic systems, including metal-free and photocatalytic approaches, to construct the sulfone skeleton from simple, readily available starting materials under mild conditions. mdpi.comresearchgate.net
Another significant research direction involves expanding the synthetic utility of the sulfone group itself. Traditionally viewed as a stable and often inert functional group, recent advances have demonstrated that sulfones can participate in a variety of catalytic cross-coupling reactions. rsc.org This emerging field of "desulfitative functionalization" treats the sulfone moiety as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This paradigm shift opens up new possibilities for using sulfones as versatile synthons in complex molecule construction.
Furthermore, arylazo sulfones are being investigated as bench-stable, visible-light-responsive precursors for generating a range of reactive intermediates, including carbon-centered radicals and aryl cations, without the need for a photocatalyst. acs.org This "dyedauxiliary group" strategy represents a novel approach in organic synthesis. acs.org
Challenges remain in achieving high enantioselectivity in asymmetric sulfone synthesis and in applying new catalytic methods to sterically hindered or complex substrates, such as in the synthesis of glycosyl aryl sulfones. researchgate.netrsc.org Overcoming these hurdles will be key to fully realizing the potential of aryl alkyl sulfones in medicinal chemistry, materials science, and agrochemicals. The continued exploration of their biological mechanisms and structure-activity relationships will further drive the design of next-generation sulfone-based compounds with tailored properties. nih.govoup.comvu.nl
Q & A
Basic: What are the common synthetic routes for preparing 4-Chlorobenzyl methyl sulfone in laboratory settings?
This compound can be synthesized via sulfonation or oxidation pathways. A typical method involves the oxidation of 4-chlorobenzyl methyl sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Alternatively, sulfonation of 4-chlorobenzyl derivatives with chlorosulfonic acid followed by methylation may yield the sulfone. Catalysts such as FeCl₃ can enhance reaction efficiency in chlorinated aromatic systems, as seen in related sulfone syntheses .
Basic: What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the sulfone group and aromatic protons.
- Infrared Spectroscopy (IR) : To identify S=O stretching vibrations (~1300–1150 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight verification (MW: 204.67 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when using acetonitrile-based solutions .
Advanced: How does this compound modulate hypoxia-induced pathways in cancer research?
In metastatic cancer cells, methyl sulfone derivatives inhibit hypoxia-inducible factor 1α (HIF-1α) and downregulate glycolytic enzymes (e.g., hexokinase 2), disrupting energy metabolism critical for tumor survival . Contrastingly, in normal cells, they enhance iron-sulfur cluster biogenesis, promoting redox homeostasis. Researchers should validate these context-dependent effects using hypoxia-mimicking assays (e.g., CoCl₂ treatment) and Western blotting for HIF-1α .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies may arise from cell-type specificity or experimental conditions. For example, its dual role in suppressing metastasis (via HIF-1α inhibition) versus supporting normal iron metabolism requires careful controls:
- Use isogenic cell lines (cancer vs. normal) to compare pathways.
- Validate hypoxia markers (e.g., VEGF, GLUT1) alongside metabolic flux analysis .
- Dose-response studies can clarify threshold effects .
Basic: What purification methods are effective for isolating this compound?
- Recrystallization : Use solvents like ethanol or acetonitrile for high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves sulfones from byproducts.
- HPLC : For analytical-scale purification, especially in metabolite studies .
Advanced: What strategies optimize the stability of this compound in pharmaceutical formulations?
- pH Control : Store in neutral buffers to prevent sulfone hydrolysis.
- Light Protection : Shield from UV exposure to avoid photodegradation.
- Excipient Compatibility : Test with common stabilizers (e.g., cyclodextrins) to enhance solubility without altering chemical integrity .
Basic: How does the electronic nature of substituents influence the reactivity of this compound?
The electron-withdrawing chlorine atom at the para position enhances electrophilic aromatic substitution (EAS) reactivity. For example, nitration or halogenation occurs preferentially at the ortho position relative to the sulfone group. Computational modeling (e.g., DFT) can predict regioselectivity .
Advanced: What are the structure-activity relationships (SAR) of halogenated methyl sulfones in medicinal chemistry?
Modifying the halogen (e.g., Br, F) or sulfone position alters bioactivity:
- 4-Chloro derivatives : Show stronger HIF-1α inhibition than bromo analogs in breast cancer models .
- Methyl sulfone vs. sulfoxide : The sulfone’s higher oxidation state increases metabolic stability but may reduce membrane permeability.
- In silico docking : Use tools like AutoDock to correlate substituent effects with target binding (e.g., HIF-1α or proteases) .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust formation.
- Waste Disposal : Follow EPA guidelines for halogenated organic waste .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracing this compound’s metabolic fate?
- Synthesis : Introduce ¹³C at the methyl sulfone group via labeled methyl iodide.
- Metabolomics : Use LC-MS/MS to track labeled metabolites in in vitro hepatic models.
- Pharmacokinetics : Quantify tissue distribution in animal studies using isotope dilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
